Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
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Overview
Description
Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C20H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a benzyl group, a pyridin-2-yl group, and a hydrazinecarboxylate moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate typically involves the reaction of 4-(pyridin-2-yl)benzyl chloride with benzyl hydrazinecarboxylate under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or pyridin-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyridin-2-yl derivatives.
Scientific Research Applications
Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridin-2-yl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
- Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1003888-36-5 |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[(4-pyridin-2-ylphenyl)methylamino]carbamate |
InChI |
InChI=1S/C20H19N3O2/c24-20(25-15-17-6-2-1-3-7-17)23-22-14-16-9-11-18(12-10-16)19-8-4-5-13-21-19/h1-13,22H,14-15H2,(H,23,24) |
InChI Key |
RYDJHLQNZOLRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNCC2=CC=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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